Phosphonium, tetrabutyl-, salt with 1H-benzotriazole (1:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related phosphonium compounds involves multistep reactions with specific precursors. For instance, the synthesis of (1H-benzimidazol-2-yl-methyl)phosphonate involves reacting 2-chloromethylbenzimidazole with ethylchloroformate, followed by treatment with trimethyl phosphite and hydrolysis with aqueous HBr to obtain the desired product (Sánchez-Moreno et al., 2003). Another example includes the synthesis of O6-(benzotriazol-1-yl)inosine derivatives through a reaction between sugar-protected or unprotected inosine or 2'-deoxyinosine nucleosides and 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP), demonstrating the formation of a phosphonium salt intermediate (Bae & Lakshman, 2007).

Molecular Structure Analysis

The molecular structure of phosphonium compounds is often determined through spectroscopic methods, such as NMR spectroscopy and X-ray analysis, which provide insights into the compound's conformation and geometry. For example, the structure of synthesized phosphonium salts was elucidated using NMR spectroscopy and X-ray analysis, revealing the presence of a 1,4-dihydroxybenzo fragment in the molecule (Khasiyatullina et al., 2017).

Chemical Reactions and Properties

Phosphonium salts participate in various chemical reactions, such as the Arbuzov reaction, where aryl phosphonates are synthesized through the coupling of aryl radicals with trivalent phosphites, showcasing the reactivity of these compounds in forming C–P bonds (Shaikh, Düsel, & König, 2016).

Physical Properties Analysis

Phosphonium salts' physical properties, such as melting points and thermal stability, are critical for their application in various fields. For instance, tetra-n-butylphosphonium benzimidazolate ([P4444][BzIm]) demonstrates a melting point of 55 °C and good thermal stability up to 300 °C (Tsuji & Ohno, 2012).

Chemical Properties Analysis

The chemical properties of phosphonium salts, such as their reactivity in nucleophilic substitution reactions (S_NAr), enable the efficient synthesis of cyclic amidines and guanidines from cyclic amides and ureas, showcasing the versatility of these compounds in organic synthesis (Wan et al., 2007).

科学的研究の応用

-

Synthesis and Structural Analysis of Novel Phosphonium Hexatungstate Complexes

- Application : Sodium tungstate reacted with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid to afford two new phosphonium hexatungstate compounds .

- Method : The reaction was carried out in the presence of hydrochloric acid .

- Results : The compounds were found to be stable in air and were structurally characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses .

-

Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization

- Application : A new family of sterically hindered alkyl (tri-tert-butyl) phosphonium salts was synthesized and evaluated as stabilizers for the formation of palladium nanoparticles (PdNPs) .

- Method : The phosphonium salts were synthesized and then used to stabilize the formation of PdNPs .

- Results : All investigated phosphonium salts were found to be excellent stabilizers of metal nanoparticles of small catalytically active size with a narrow size distribution .

-

Antimicrobial Effects of Organic Ammonium and Phosphonium Salts

- Application : Organic ammonium and phosphonium salts exert excellent antimicrobial effects by interacting lethally with bacterial membranes .

- Method : The salts interact with bacterial membranes, causing lethal effects .

- Results : The salts have demonstrated efficiency both as gene vectors and antibacterial agents .

-

Applications in Chemical Processes

- Application : Phosphonium-based ionic liquids (PILs) have been used in various academic and industrial processes due to their thermal and chemical stability .

- Method : PILs are used as electrolytes in electrochemical devices such as supercapacitors and lithium-ion batteries . They are also used in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials .

- Results : PILs have shown to be excellent electrolytes that can support the electrochemical generation of a stable superoxide ion .

-

Synthesis of 1-(N-Acylamino)alkyltriarylphosphonium Salts

- Application : 1-(N-Acylamino)alkyltriarylphosphonium salts with weakened Cα-P+ bond strength have been synthesized .

- Method : These phosphonium salts react smoothly with a diverse array of carbon- and heteroatom-based nucleophiles .

- Results : The reactions are conducted at room temperature, in a short time (5–15 min) and mostly without catalysts . The structures of the compounds were established by spectroscopic methods .

-

- Application : Phosphonium room temperature ionic liquids (PRTILs) have been increasing for their considerable advantages such as chemical and thermal stabilities, relatively low viscosities and high conductivities .

- Method : PRTILs are used as electrolysis solutions because of their wide electrochemical window . They have been intensively developed as new electrolytic mediator for various electrochemical devices such as supercapacitors and lithium-ion batteries .

- Results : PILs are an unprecedented class of electrolytes that can support the electrochemical generation of a stable superoxide ion and can offer many advantages such as low combustibility, ionic conductivity, low volatility and a wide electrochemical window .

-

Anti Gram-Positive Bacteria Activity

- Application : Organic ammonium and phosphonium salts exert excellent antimicrobial effects by interacting lethally with bacterial membranes .

- Method : The antibacterial activities of the phosphonium salt were assessed against a selection of multi-drug-resistant clinical isolates of both Gram-positive and Gram-negative species .

- Results : Remarkable antibacterial activity of the phosphonium salt was observed against Gram-positive isolates of Enterococcus and Staphylococcus genus .

特性

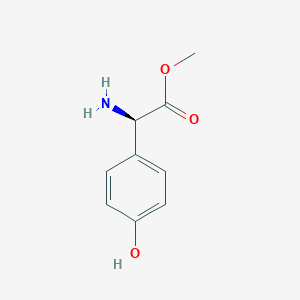

IUPAC Name |

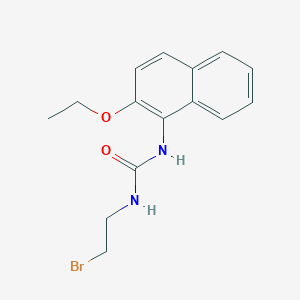

benzotriazol-2-ide;tetrabutylphosphanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C6H4N3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-4-6-5(3-1)7-9-8-6/h5-16H2,1-4H3;1-4H/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGVHKXCHHMPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

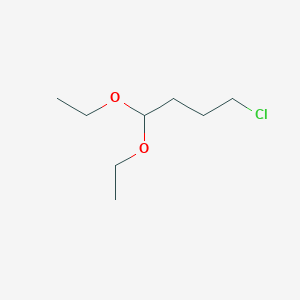

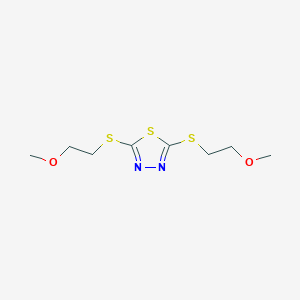

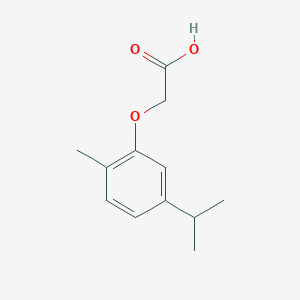

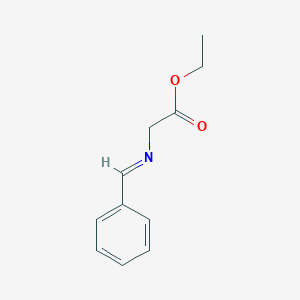

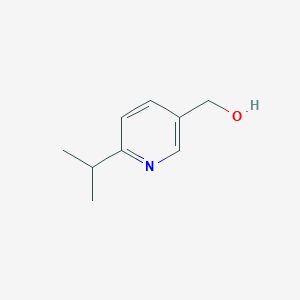

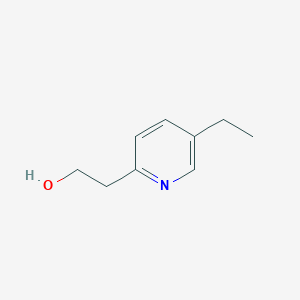

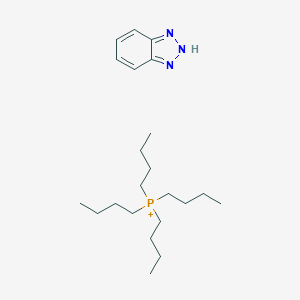

CCCC[P+](CCCC)(CCCC)CCCC.C1=CC2=N[N-]N=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylphosphonium Benzotriazolate | |

CAS RN |

109348-55-2 |

Source

|

| Record name | Tetrabutylphosphonium benzotriazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109348-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。